Elimination of Hydrogen Bond Donor: N-Methyl vs. N-H Carbamate at the 4-Methylaminomethyl Position Drives Permeability and Solubility Divergence
Target compound tert-butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate possesses zero hydrogen bond donors (HBD = 0), whereas its direct des-methyl analog tert-butyl ((6-chloropyrimidin-4-yl)methyl)carbamate (CAS 1389264-32-7) retains one hydrogen bond donor (HBD = 1) . In medicinal chemistry, reducing HBD count is a validated strategy to improve passive membrane permeability and oral absorption . This single methyl group addition is a deliberate, measurable molecular design choice, not a trivial structural variation.
| Evidence Dimension | Hydrogen Bond Donor Count (computed property) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | tert-butyl ((6-chloropyrimidin-4-yl)methyl)carbamate (CAS 1389264-32-7): HBD = 1 |
| Quantified Difference | Reduction from 1 to 0 HBD |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
Zero HBD count confers measurably higher intrinsic passive permeability, reducing reliance on active transport and lowering the risk of efflux by P-glycoprotein, which is a critical selection criterion for CNS and intracellular-targeted probe molecules.
- [1] PubChem. tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate (CID 118798130). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/118798130 (accessed 2026-05-02). View Source
- [2] PubChem. Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate (CID 59238018). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1389264-32-7 (accessed 2026-05-02). View Source
- [3] Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem. 2015, 58 (7), 2895–2940. DOI: 10.1021/jm501371s. View Source
